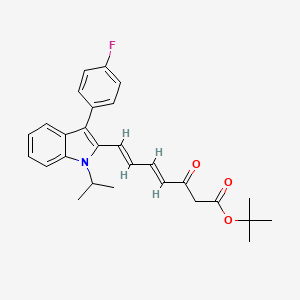

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester

Description

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester is a key intermediate or impurity in the synthesis of Fluvastatin Sodium, a statin used to lower cholesterol. Structurally, it features a tert-butyl ester group at the 3-oxo-4,6-diene position, distinguishing it from the active pharmaceutical ingredient (API) Fluvastatin Sodium, which contains a sodium salt at the 3,5-dihydroxyheptenoic acid moiety .

Properties

Molecular Formula |

C28H30FNO3 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

tert-butyl (4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-oxohepta-4,6-dienoate |

InChI |

InChI=1S/C28H30FNO3/c1-19(2)30-24-12-9-7-11-23(24)27(20-14-16-21(29)17-15-20)25(30)13-8-6-10-22(31)18-26(32)33-28(3,4)5/h6-17,19H,18H2,1-5H3/b10-6+,13-8+ |

InChI Key |

WKTYDYWOJCIXRB-FPGCMKNTSA-N |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(=O)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(=O)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Patented Methodology (CN1978428A and CN104250222A)

- Parent nucleus aldehyde (III): 3-(4'-fluorophenyl)-1-(1-methylethyl)-1H-indoles-2-aldehyde,

- Chiral side chain (II): (S)-3-tertiary butyl two silyloxies-6-dimethoxy phosphinyl-5-oxo methyl caproate.

-

The aldehyde (III) reacts with the chiral side chain (II) via a condensation process in ethanol at temperatures ranging from 0°C to 28°C, forming an intermediate (IV). This step involves nucleophilic addition and subsequent dehydration to establish the conjugated system.

-

The silyl protecting groups are removed using hydrofluoric acid or other acids like trifluoroacetic acid in methyl alcohol or cyanogen solvents, yielding compound (V). This step is crucial for exposing reactive hydroxyl groups necessary for further modifications.

-

The compound (V) undergoes reduction with boron triethyl or diethyl methoxy borine, in the presence of sodium borohydride, at temperatures below -75°C. This step introduces dihydroxy functionalities and sets the stereochemistry.

-

Final hydrolysis with sodium hydroxide in ethanol or tetrahydrofuran yields the target compound, Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester .

- Use of chiral reagents ensures stereoselectivity.

- Mild reaction conditions prevent side reactions.

- The process minimizes solvent usage, reducing costs and environmental impact.

Improved Process (ACS Publications, 2006)

- Condensation of (E)-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate.

- Avoids isolation of intermediate keto alcohol, streamlining the process.

- Low-temperature reduction to form the dihydroxy ester.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Condensation | Aldehyde + dianion of tert-butyl acetoacetate | Formation of conjugated enone (IV) |

| 2. Low-temp reduction | -20°C to 0°C, using boron hydrides | Reduction to dihydroxy ester (VI) |

| 3. Hydrolysis | Base hydrolysis in ethanol | Final formation of the target ester |

- Eliminates the use of two solvents, reducing costs.

- Higher throughput and yield.

- Enhanced selectivity and safety profile.

Alternative Synthetic Route (WO2007023503A1)

a. Synthesis of Key Intermediates:

- Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride to form intermediate 2 .

- Cyclization with zinc chloride to generate the indole core 4 .

- Vilsmeier-Haack reaction with 3-N-methyl-N-phenylaminoacrolein to produce aldehyde II .

- Condensation of aldehyde II with tert-butyl acetoacetate in the presence of sodium hydride and butyllithium, forming the ester I .

- Utilizes classical acylation and cyclization reactions.

- Suitable for large-scale manufacturing.

Data Tables Summarizing Key Parameters

| Method | Reagents | Temperature Range | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| CN1978428A | Aldehyde + chiral phosphinyl ester | 0-28°C | Ethanol, methyl alcohol | Not specified | Stereoselective, chiral reagent-dependent |

| ACS 2006 | Aldehyde + tert-butyl acetoacetate dianion | -20°C to 0°C | Tetrahydrofuran, ethanol | Up to 85% | Solvent reduction, higher throughput |

| WO2007023503A1 | Fluorobenzene, chloroacetyl chloride | Ambient | Chloroform, zinc chloride | Not specified | Classical acylation and cyclization |

Chemical Reactions Analysis

Types of Reactions

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: Conversion of the diene structure to more oxidized forms.

Reduction: Reduction of the keto group to a hydroxyl group.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain Fluvastatin. These intermediates may include hydroxylated, oxidized, or substituted derivatives of the original compound .

Scientific Research Applications

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester is primarily used in the pharmaceutical industry for the synthesis of Fluvastatin. It is also utilized in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA). Additionally, it serves as a reference standard in various research studies focused on lipid-lowering agents and cardiovascular disease prevention .

Mechanism of Action

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester itself does not exhibit pharmacological activity but is a crucial intermediate in the synthesis of Fluvastatin. Fluvastatin works by competitively inhibiting hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels in the bloodstream, thereby lowering the risk of cardiovascular diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Differences

Key Observations:

- Retention Behavior : The tert-butyl ester variant exhibits a significantly higher retention time (3.4) compared to the N-ethyl analog (0.7) and anti-isomer (1.2), reflecting increased lipophilicity due to the bulky tert-butyl group .

Impurity Profiles and Pharmacopeial Standards

Table 2: Impurity Limits Across USP Standards

Regulatory Insights:

- The tert-butyl ester is consistently regulated at NMT 0.94% across USP 29 and USP 30, reflecting its significance as a process-related impurity .

- The hydroxy-diene variant shows stricter limits in USP 30 (0.63% vs. 0.92% in USP 29), indicating evolving quality standards .

Functional and Pharmacokinetic Comparisons

- Metabolic Stability : The tert-butyl ester’s steric hindrance reduces enzymatic hydrolysis compared to the methyl ester, making it less likely to convert into the active form .

- Solubility : Ethyl trifluoroacetoacetate (CAS 372-31-6), a structurally unrelated 3-oxo compound, has lower water solubility (10 g/L at 20°C) compared to Fluvastatin derivatives, highlighting the impact of fluorination on hydrophobicity .

Biological Activity

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester is a significant compound in the field of medicinal chemistry, primarily recognized as an intermediate in the synthesis of fluvastatin, a potent HMG-CoA reductase inhibitor. This article explores its biological activity, pharmacological implications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Chemical Formula : C24H26FNO4

- Molecular Weight : 411.473 g/mol

- CAS Number : 920275-08-7

This compound serves as a precursor to fluvastatin, which is utilized for lowering cholesterol levels and managing cardiovascular diseases.

Fluvastatin acts by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By blocking this enzyme, fluvastatin effectively reduces levels of total cholesterol, low-density lipoprotein (LDL), and triglycerides in the bloodstream. The pharmacodynamics of fluvastatin indicate that it can lower total cholesterol by 10.7% to 24.9% and LDL cholesterol by 15.2% to 34.9% depending on the dosage administered .

Pharmacological Effects

- Cholesterol Reduction : Clinical studies have demonstrated that fluvastatin significantly reduces LDL cholesterol levels and has a favorable impact on cardiovascular health.

- Antioxidant Properties : Fluvastatin exhibits antioxidant effects, contributing to its protective role against oxidative stress-related diseases .

- Anti-inflammatory Effects : Research indicates that fluvastatin may reduce markers of inflammation, which is beneficial in managing chronic inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of fluvastatin in various populations:

- Hypercholesterolemia Management : A study involving renal transplant recipients showed that fluvastatin effectively managed hypercholesterolemia in patients taking cyclosporine, demonstrating its dual role in lipid management and kidney health .

- Cardiovascular Outcomes : In randomized controlled trials (RCTs), fluvastatin reduced myocardial infarction risk comparably to other statins despite its lower potency in LDL reduction .

Quantitative Structure-Activity Relationship (QSAR)

Recent research has focused on developing QSAR models to predict the biological activity of statin derivatives, including fluvastatin analogs. These models utilize various descriptors such as molecular size, shape, and electronic properties to correlate structural features with biological activity .

| Descriptor Type | Description |

|---|---|

| BCUT | Describes molecular connectivity |

| WHIM | Represents molecular flexibility |

| 2D Autocorrelations | Measures spatial arrangement of atoms |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 235 nm is a validated approach for purity assessment, using a Nucleosil RP-18 column and a mobile phase of pH 3 phosphate buffer/methanol (6:1) at 1.2 mL/min . Structural confirmation requires complementary techniques:

- 1H/13C NMR : Use deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl3) as solvents, with Bruker AMX 300 MHz spectrometers for resolving stereochemical and functional group details .

- EI-MS : Employ electron impact mass spectrometry (e.g., VG AutoSpec) to confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers distinguish this compound from its analogs in chromatographic analyses?

- Methodological Answer : Utilize relative retention time (RRT) data from pharmacopeial standards. For example:

- The tert-butyl ester derivative (RRT = 3.4) elutes later than the anti-isomer (RRT = 1.2) and 3-hydroxy-5-keto fluvastatin (RRT = 1.6) due to increased hydrophobicity from the tert-butyl group .

- Optimize HPLC conditions using pH 7.2 tetramethylammonium hydroxide buffer to resolve co-eluting impurities .

Q. What synthetic strategies are documented for preparing tert-butyl ester derivatives of statins?

- Methodological Answer : Key steps include:

- Protection of carboxylic acids : React fluvastatin intermediates with tert-butyl reagents (e.g., tert-butyl chloride) in aprotic solvents like N,N-dimethylformamide (DMF), using potassium carbonate as a base .

- Purification : Employ silica gel column chromatography or preparative HPLC to isolate the esterified product, verifying purity via TLC (silica gel F254) and melting point analysis (Köfler microscope) .

Advanced Research Questions

Q. How does the tert-butyl ester modification influence the metabolic stability of Fluvastatin 3-Oxo-4,6-diene in hepatic models?

- Methodological Answer : The tert-butyl group reduces esterase-mediated hydrolysis, prolonging systemic exposure. To assess this:

- In vitro assays : Incubate the compound with human liver microsomes (HLMs) and measure degradation kinetics via LC-MS/MS. Compare with non-esterified analogs .

- Mechanistic insight : The bulky tert-butyl group sterically hinders access to hydrolytic enzymes, as observed in studies on structurally related statins .

Q. What experimental approaches resolve contradictions in reported bioactivity data for oxidized fluvastatin derivatives?

- Methodological Answer : Discrepancies often arise from isomerization or degradation during storage. Mitigation strategies include:

- Stability studies : Store the compound at -20°C under nitrogen to prevent oxidation of the 4,6-diene moiety, confirmed by periodic HPLC-UV monitoring .

- Isomer-specific assays : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers, as anti-isomers may exhibit divergent pharmacological profiles .

Q. How can researchers evaluate the role of this compound in modulating LDL receptor-independent cholesterol uptake pathways?

- Methodological Answer :

- Macrophage uptake assays : Use acetylated LDL (acetyl-LDL) labeled with 125I to quantify scavenger receptor-mediated uptake in mouse peritoneal macrophages, comparing results with native LDL .

- Competitive inhibition : Co-incubate with fucoidin or dextran sulfate to confirm specificity for scavenger receptor pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.